Cas no 2097890-39-4 (2-1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

2-1-(4-Chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylethan-1-ol is a synthetic organic compound featuring a 1,2,3-triazole core substituted with a chloromethylphenyl group and a hydroxyethyl moiety. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both the triazole ring and hydroxyl group enhances its potential for further functionalization, enabling applications in drug discovery and material science. Its stability under standard conditions and compatibility with common organic reactions contribute to its utility in research and industrial settings. The compound’s well-defined molecular architecture supports precise modifications for targeted applications.
2-1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylethan-1-ol structure
2097890-39-4 structure
Product name:2-1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylethan-1-ol
CAS No:2097890-39-4
MF:C11H12ClN3O
MW:237.685481071472
CID:5965048
PubChem ID:126852608

2-1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylethan-1-ol
    • 2097890-39-4
    • 2-[1-(4-chloro-3-methylphenyl)triazol-4-yl]ethanol
    • F6511-9326
    • AKOS032465840
    • 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
    • Inchi: 1S/C11H12ClN3O/c1-8-6-10(2-3-11(8)12)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3
    • InChI Key: URFFDWQGNSWVMT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)N1C=C(CCO)N=N1

Computed Properties

  • Exact Mass: 237.0668897g/mol
  • Monoisotopic Mass: 237.0668897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 50.9Ų

2-1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6511-9326-1mg
2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
2097890-39-4
1mg
$54.0 2023-09-08
Life Chemicals
F6511-9326-50mg
2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
2097890-39-4
50mg
$160.0 2023-09-08
Life Chemicals
F6511-9326-4mg
2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
2097890-39-4
4mg
$66.0 2023-09-08
Life Chemicals
F6511-9326-5μmol
2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
2097890-39-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6511-9326-3mg
2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
2097890-39-4
3mg
$63.0 2023-09-08
Life Chemicals
F6511-9326-10mg
2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
2097890-39-4
10mg
$79.0 2023-09-08
Life Chemicals
F6511-9326-5mg
2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
2097890-39-4
5mg
$69.0 2023-09-08
Life Chemicals
F6511-9326-20μmol
2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
2097890-39-4
20μmol
$79.0 2023-09-08
Life Chemicals
F6511-9326-100mg
2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
2097890-39-4
100mg
$248.0 2023-09-08
Life Chemicals
F6511-9326-30mg
2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
2097890-39-4
30mg
$119.0 2023-09-08

Additional information on 2-1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylethan-1-ol

Comprehensive Overview of 2-1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylethan-1-ol (CAS No. 2097890-39-4)

The compound 2-1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylethan-1-ol (CAS No. 2097890-39-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a 1,2,3-triazole core linked to a substituted phenyl ring, makes it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and bioconjugation tools, aligning with the growing demand for targeted therapies and precision chemistry.

In recent years, the scientific community has focused on click chemistry and triazole-based compounds, driven by their stability and modular synthesis. The presence of the 4-chloro-3-methylphenyl group in this compound enhances its lipophilicity, a critical factor in optimizing drug bioavailability—a hot topic in medicinal chemistry forums and AI-driven drug design platforms. Computational studies, including molecular docking and QSAR modeling, frequently highlight such scaffolds for their binding affinity to biological targets, addressing common search queries like "triazole derivatives in drug development."

The synthetic pathway for CAS 2097890-39-4 typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method aligns with sustainable chemistry trends, as it minimizes byproducts and maximizes atom economy—a priority for researchers searching for "green synthesis techniques." The compound’s hydroxyl group further allows derivatization, enabling applications in proteomics and biomarker labeling, areas frequently explored in high-impact journals and SEO-optimized scientific content.

From an industrial perspective, 2-1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylethan-1-ol is valued for its role in developing crop protection agents. Its structural motifs are recurrent in patents targeting fungal resistance, resonating with agrochemical industry searches for "novel fungicide scaffolds." Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, a key concern for buyers sourcing "research-grade triazole compounds."

Ongoing studies investigate this compound’s potential in material science, particularly in polymer coatings and adhesives, where triazoles improve thermal stability. Such applications dominate niche searches like "triazole additives for advanced materials." As regulatory agencies emphasize safer chemicals, the compound’s non-hazardous profile (under standard conditions) positions it favorably in databases indexed for "sustainable chemical alternatives."

In summary, CAS 2097890-39-4 exemplifies the convergence of medicinal chemistry, green synthesis, and industrial applications. Its adaptability to trending research areas—from AI-aided molecular design to agrochemical innovation—ensures its relevance in both academic publications and commercial catalogs, answering frequent queries about "multifunctional triazole derivatives" with authoritative precision.

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